![molecular formula C8H10NO2+ B066950 [4-(Methylamino)benzoyl]oxidanium CAS No. 174309-48-9](/img/structure/B66950.png)
[4-(Methylamino)benzoyl]oxidanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Methylamino)benzoyl]oxidanium, also known as MBO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBO is a cationic photoinitiator that can be used in the synthesis of polymers, coatings, and adhesives.
Mecanismo De Acción
[4-(Methylamino)benzoyl]oxidanium initiates polymerization through a free radical mechanism. When exposed to UV light, this compound undergoes homolytic cleavage to form a methylamino radical and a benzoyloxy radical. These radicals then initiate polymerization by abstracting hydrogen atoms from the monomers.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. This compound has also been used as a fluorescent probe for the detection of proteins and nucleic acids in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(Methylamino)benzoyl]oxidanium has several advantages as a photoinitiator. It has a high quantum yield, which means that it can initiate polymerization with a small amount of light. It also has a long shelf life and is stable under ambient conditions. However, this compound has some limitations. It is sensitive to oxygen and can undergo premature termination if exposed to air. It is also sensitive to light and can undergo photodegradation if exposed to UV light for an extended period.
Direcciones Futuras
There are several future directions for research on [4-(Methylamino)benzoyl]oxidanium. One area of research is the development of new this compound derivatives with improved properties, such as increased sensitivity to light and oxygen. Another area of research is the use of this compound in the synthesis of advanced materials, such as nanocomposites and biomaterials. Finally, this compound can be used in the development of new photodynamic therapy agents for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a cationic photoinitiator that has potential applications in various fields. Its efficient photoinitiating properties make it a valuable tool for the synthesis of polymers, coatings, and adhesives. Further research on this compound can lead to the development of new materials and therapies with improved properties and efficacy.
Métodos De Síntesis
[4-(Methylamino)benzoyl]oxidanium can be synthesized through a two-step process. The first step involves the reaction of p-toluidine with paraformaldehyde to form 4-(methylamino)benzaldehyde. The second step involves the reaction of 4-(methylamino)benzaldehyde with hydrogen peroxide in the presence of a catalyst to form this compound.
Aplicaciones Científicas De Investigación
[4-(Methylamino)benzoyl]oxidanium has been extensively studied for its applications in the synthesis of polymers, coatings, and adhesives. It is a highly efficient photoinitiator that can initiate polymerization under mild conditions. This compound has been used in the synthesis of polyurethane, epoxy, and acrylate-based polymers. It has also been used in the synthesis of UV-curable coatings and adhesives.
Propiedades
Número CAS |
174309-48-9 |
|---|---|
Fórmula molecular |
C8H10NO2+ |
Peso molecular |
152.17 g/mol |
Nombre IUPAC |
[4-(methylamino)benzoyl]oxidanium |
InChI |
InChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)/p+1 |
Clave InChI |
ZVIDMSBTYRSMAR-UHFFFAOYSA-O |
SMILES |
CNC1=CC=C(C=C1)C(=O)[OH2+] |
SMILES canónico |
CNC1=CC=C(C=C1)C(=O)[OH2+] |
Sinónimos |
Benzoic acid, 4-(methylamino)-, conjugate monoacid (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



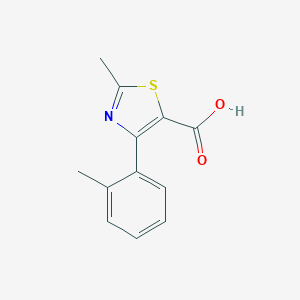
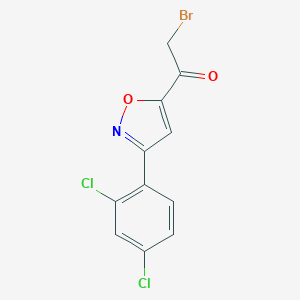

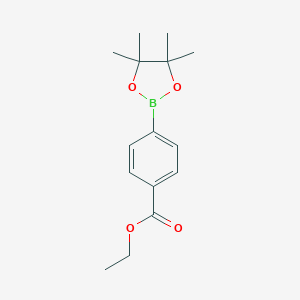
![Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate](/img/structure/B66880.png)

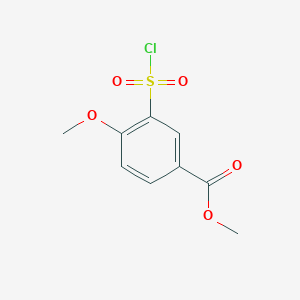

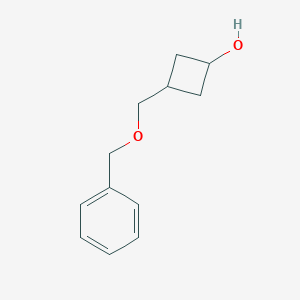




![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)